molecular formula C22H17N3OS B12569880 [4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-yl](phenyl)methanone CAS No. 183548-52-9

[4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-yl](phenyl)methanone

Cat. No.: B12569880
CAS No.: 183548-52-9
M. Wt: 371.5 g/mol
InChI Key: IRXKBZFLZOYSNG-UHFFFAOYSA-N
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Description

4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone is a substituted imidazole derivative characterized by a central five-membered heterocyclic ring with the following substituents:

  • Amino group (-NH₂) at position 4, enhancing solubility and reactivity.
  • Phenylsulfanyl group (-SPh) at position 2, contributing to electron-withdrawing effects.
  • Phenylmethanone (benzophenone) moiety at position 5, providing structural rigidity and influencing π-π stacking interactions.
  • Phenyl group (-Ph) at position 1, further stabilizing the imidazole core through steric and electronic effects.

Its synthesis likely involves multi-step reactions, such as condensation of substituted diamines with aldehydes or ketones under controlled conditions (e.g., nitrogen atmosphere, as seen in ).

Properties

CAS No.

183548-52-9

Molecular Formula

C22H17N3OS

Molecular Weight

371.5 g/mol

IUPAC Name

(5-amino-3-phenyl-2-phenylsulfanylimidazol-4-yl)-phenylmethanone

InChI

InChI=1S/C22H17N3OS/c23-21-19(20(26)16-10-4-1-5-11-16)25(17-12-6-2-7-13-17)22(24-21)27-18-14-8-3-9-15-18/h1-15H,23H2

InChI Key

IRXKBZFLZOYSNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=C(N2C3=CC=CC=C3)SC4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Imidazole Ring Formation

The imidazole core is commonly synthesized by cyclization of α-bromo-ketones with formamide or related nitrogen sources. This method is well-documented for 4-phenyl-imidazole derivatives:

  • Reaction of α-bromo-ketones with formamide leads to the formation of the imidazole ring via nucleophilic attack and ring closure under controlled conditions.
  • Alternatively, cyclization of phenylacetic acid derivatives can be employed to form the imidazole nucleus, providing a versatile route to substituted imidazoles.

Introduction of the Phenylsulfanyl Group

The phenylsulfanyl substituent at the 2-position is introduced through:

Amino Group Incorporation

The amino group at the 4-position can be introduced by:

  • Direct amination of the imidazole ring using appropriate amine sources or by reduction of nitro precursors.
  • Protection and deprotection strategies involving phthalimide masking and hydrazinolysis to achieve selective N-substitution.

Attachment of the Phenylmethanone Moiety

The phenylmethanone group is typically introduced by:

  • Acylation of the imidazole nitrogen or carbon positions using benzoyl chloride or related acylating agents.
  • Formation of the ketone functionality during the initial α-bromo-ketone synthesis step, which is retained through subsequent transformations.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 α-Bromo-ketone synthesis Bromination of phenylacetophenone derivatives α-Bromo-ketone intermediate
2 Imidazole ring cyclization Reaction with formamide, heating Formation of 1-phenyl-imidazole core
3 Phenylsulfanyl substitution Nucleophilic substitution with thiophenol Introduction of phenylsulfanyl group
4 Amino group introduction Amination or reduction of nitro group 4-Amino substitution on imidazole ring
5 Acylation Reaction with benzoyl chloride Formation of phenylmethanone moiety

Research Findings and Optimization

  • The imidazole ring formation is highly sensitive to reaction conditions such as temperature, solvent, and reagent stoichiometry. Using formamide as a nitrogen source under reflux conditions yields high purity imidazole cores.
  • The phenylsulfanyl group introduction via Suzuki coupling provides excellent regioselectivity and functional group tolerance, allowing for diverse substitution patterns.
  • Amino group incorporation benefits from protecting group strategies to avoid side reactions and improve overall yield.
  • The final acylation step must be carefully controlled to prevent over-acylation or side reactions, often employing mild bases and low temperatures.

Comparative Table of Preparation Methods

Method Aspect α-Bromo-Ketone/Formamide Cyclization Phenylacetic Acid Cyclization Suzuki Coupling for Phenylsulfanyl Amination Strategy
Starting Materials α-Bromo-ketones, formamide Phenylacetic acid derivatives Thiophenols, halogenated imidazoles Amines, phthalimide derivatives
Reaction Conditions Heating, reflux Acidic or basic cyclization Pd-catalyzed coupling Hydrazinolysis for deprotection
Yield Moderate to high Moderate High Moderate to high
Selectivity High Moderate High High
Scalability Good Moderate Good Good

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imidazole ring or the phenylsulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to deaminated or dephenylated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound might be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name / ID Substituents (Imidazole Positions) Molecular Weight Key Functional Groups Notable Properties
Target Compound 1-Ph, 2-SPh, 4-NH₂, 5-PhCO- ~375.44 g/mol Amino, sulfanyl, benzophenone High polarity, potential for hydrogen bonding
5-Methyl-2-phenyl-1H-imidazole-4-methanol () 2-Ph, 4-CH₂OH, 5-CH₃ 188.23 g/mol Methanol, methyl Lower MW; hydroxyl enhances hydrophilicity
5-(4-Fluorophenyl)-1H-imidazol-2-amine () 2-NH₂, 5-4-F-Ph 203.22 g/mol Amino, fluorophenyl Fluorine introduces electronegativity; potential bioactivity
Methanone derivatives () 1-Ph, 2-thiadiazole, 4-methyl ~298.35 g/mol Thiadiazole, methyl Thiadiazole enhances aromatic stacking

Key Observations:

Amino vs. Hydroxyl/Methyl Substituents: The target compound’s amino group (position 4) offers superior nucleophilicity compared to the hydroxyl in or methyl groups in other derivatives, enabling diverse covalent modifications (e.g., acylation).

Sulfanyl Group vs. Halogens/Thiadiazoles : The phenylsulfanyl group (position 2) provides moderate electron-withdrawing effects, distinct from the stronger electronegativity of fluorine () or the aromatic thiadiazole in .

Benzophenone vs. Simpler Carbonyls: The benzophenone moiety (position 5) enhances rigidity and UV stability compared to aliphatic ketones, as seen in ’s triazole-thioethanones.

Key Observations:

  • Oxidative vs. Chlorination Pathways : The target compound’s synthesis likely resembles ’s use of sodium metabisulfite for cyclization, contrasting with chlorination methods in .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) and elevated temperatures (>100°C) are common for imidazole synthesis, ensuring solubility of intermediates.

Electronic and Reactivity Profiles

  • Stability: The benzophenone group may reduce ring oxidation compared to hydroxyl-bearing imidazoles (), which are prone to dehydration.

Biological Activity

The compound 4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone, a member of the imidazole family, has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of this compound by reviewing relevant studies, highlighting its mechanisms of action, and summarizing case studies that demonstrate its efficacy.

Chemical Structure

The chemical structure of the compound is represented as follows:

C19H18N2S\text{C}_{19}\text{H}_{18}\text{N}_2\text{S}

This structure comprises an imidazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

The biological activities of 4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies indicate that compounds with imidazole structures often exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown strong inhibitory effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and glioblastoma cells .
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. Notably, it has demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and urease, both of which are crucial in various physiological processes and disease mechanisms .
  • Antimicrobial Properties
    • Preliminary data suggest that the compound may also possess antimicrobial activity. Compounds with similar structural motifs have been reported to exhibit moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .

Case Study 1: Anticancer Efficacy

A study conducted on a series of imidazole derivatives, including variants of the target compound, revealed that they exhibited IC50 values in the nanomolar range against NSCLC cell lines. For example:

  • A549 Cell Line : IC50 = 18.09 ± 1.57 µM
  • H1975 Cell Line : IC50 = 33.87 ± 0.86 µM

These results indicate a potent cytotoxic effect that warrants further investigation into their mechanisms of action .

Case Study 2: Enzyme Inhibition

Another relevant study focused on the enzyme inhibition potential of imidazole derivatives. The synthesized compounds showed significant inhibition against AChE with IC50 values ranging from 0.63 µM to 6.28 µM across different derivatives. This suggests that modifications in the imidazole structure can enhance enzyme inhibitory activity, which may be leveraged in therapeutic applications .

The mechanisms by which 4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone exerts its biological effects are likely multifaceted:

  • EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers. Binding studies indicate that these compounds can form stable interactions with EGFR, leading to decreased tumor proliferation .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that imidazole derivatives can modulate ROS levels within cells, leading to increased apoptosis in cancer cells.

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